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Compound of Interest

Compound Name: Red 30

Cat. No.: B1170523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently

asked questions (FAQs) to address the solubility issues of Red 30 (also known as D&C Red

No. 30 or C.I. 73360) in aqueous biological buffers. Our goal is to equip you with the necessary

information and protocols to successfully incorporate this hydrophobic pigment into your

experimental workflows.

Frequently Asked Questions (FAQs)
Q1: What is Red 30 and why is it difficult to dissolve in biological buffers?

Red 30 is a synthetic, water-insoluble pigment belonging to the thioindigoid class of dyes.[1] Its

chemical name is 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-

benzo[b]thiophen-3(2H)-one.[1] The inherent hydrophobicity and planar structure of the Red 30
molecule lead to strong intermolecular attractions, making it poorly soluble in aqueous

solutions like phosphate-buffered saline (PBS) and cell culture media.[1]

Q2: What are the consequences of poor Red 30 solubility in my experiments?

Poor solubility can lead to several experimental issues:
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Precipitation: The dye can fall out of solution, forming visible particles that can interfere with

imaging and cellular uptake.

Aggregation: Dye molecules can clump together, which can quench fluorescence and lead to

inaccurate quantification.

Inconsistent Results: Uneven dispersion of the dye can cause variability between

experiments.

Cellular Toxicity: Large aggregates of the dye may induce cellular stress or toxicity.

Q3: What are the primary strategies for solubilizing Red 30 for biological assays?

The most common and effective strategies involve:

Organic Co-solvents: Dissolving Red 30 in a water-miscible organic solvent, such as

dimethyl sulfoxide (DMSO), to create a concentrated stock solution before diluting it into your

aqueous buffer.

Surfactant-Assisted Solubilization: Using non-ionic surfactants, like Pluronic® F-127, to form

micelles that encapsulate the hydrophobic dye molecules and facilitate their dispersion in

aqueous media.

Cyclodextrin Encapsulation: Employing cyclodextrins, which are cyclic oligosaccharides with

a hydrophobic core and hydrophilic exterior, to form inclusion complexes with Red 30,

thereby increasing its water solubility.
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Problem Possible Cause Recommended Solution

Red 30 precipitates

immediately upon addition to

my biological buffer.

The concentration of Red 30

exceeds its solubility limit in

the final buffer.

1. Lower the final

concentration of Red 30. 2.

Increase the final

concentration of the co-solvent

(e.g., DMSO), ensuring it

remains below cytotoxic levels

(typically <0.5%).[2][3] 3. Use

a surfactant-assisted

solubilization method (see

Protocol 2).

My Red 30/DMSO stock

solution is not clear.

The concentration of Red 30 in

DMSO is too high.

Gently warm the solution and

vortex or sonicate to aid

dissolution. If it remains cloudy,

you may need to prepare a

more dilute stock solution.

I observe a decrease in

fluorescence intensity over

time.

Dye aggregation or

photobleaching. Red 30 is

generally stable to light and

heat.[1]

1. Ensure the dye is fully

solubilized and not

aggregated. 2. Protect the

stained samples from

prolonged exposure to light.

My cells show signs of toxicity

after staining.

The concentration of the

organic co-solvent (e.g.,

DMSO) is too high.

Keep the final DMSO

concentration in your cell

culture medium at or below

0.5%.[2][3] For sensitive cell

lines, aim for a final

concentration of 0.1% or lower.

The staining is uneven across

my cell population.

Incomplete solubilization and

dispersion of Red 30.

1. Ensure your stock solution

is clear before use. 2. When

diluting the stock solution into

the buffer, add it dropwise

while vortexing to ensure rapid

and even mixing.
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Data Presentation
Table 1: Solubility of Red 30 in Various Solvents

Solvent Solubility Notes

Water Insoluble[1]
Red 30 is a pigment and does

not dissolve in water.

Dimethyl Sulfoxide (DMSO) Soluble

A common solvent for

preparing concentrated stock

solutions.

Ethanol Sparingly Soluble

Can be used as a co-solvent,

but may be less effective than

DMSO.

Methanol Sparingly Soluble
Similar to ethanol, can be used

as a co-solvent.

Note: Specific quantitative solubility data (e.g., mg/mL) for Red 30 in organic solvents is not

readily available in the provided search results. It is recommended to determine the optimal

concentration for your stock solution empirically.

Table 2: Recommended Final DMSO Concentrations for Cell Culture

Cell Type
Maximum Tolerated DMSO
Concentration

Recommended Final
DMSO Concentration

Most cell lines ~1%[2][4] ≤ 0.5%[2][3]

Sensitive/Primary cells <1% ≤ 0.1%[2]

Experimental Protocols
Protocol 1: Solubilization of Red 30 using DMSO
This protocol describes the preparation of a Red 30 working solution for cell staining using

DMSO as a co-solvent.
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Materials:

Red 30 (D&C Red No. 30) powder

Anhydrous Dimethyl Sulfoxide (DMSO)

Biological buffer (e.g., PBS, cell culture medium)

Vortex mixer

Microcentrifuge tubes

Procedure:

Prepare a Concentrated Stock Solution:

Weigh out a small amount of Red 30 powder.

Dissolve the Red 30 in anhydrous DMSO to create a concentrated stock solution (e.g., 1-

10 mM). It is recommended to start with a lower concentration and increase if necessary.

Vortex thoroughly to ensure the dye is completely dissolved. The solution should be clear.

Prepare the Working Solution:

Pre-warm your biological buffer to the desired temperature (e.g., 37°C for cell culture).

While gently vortexing the buffer, add the Red 30/DMSO stock solution dropwise to

achieve the desired final concentration. This rapid mixing helps prevent precipitation.

Ensure the final concentration of DMSO in the working solution is below the cytotoxic level

for your cells (ideally ≤ 0.5%).[2][3]

Cell Staining:

Remove the culture medium from your cells.

Add the freshly prepared Red 30 working solution to the cells.
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Incubate for the desired time (e.g., 15-30 minutes) at the appropriate temperature (e.g.,

37°C).[5]

Wash the cells with fresh buffer to remove any unbound dye before proceeding with your

assay.

Protocol 2: Surfactant-Assisted Solubilization using
Pluronic® F-127
This method is useful for achieving a more stable dispersion of Red 30 in aqueous buffers.[6]

Materials:

Red 30 (D&C Red No. 30) powder

Anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic® F-127 (20% w/v in DMSO)

Biological buffer (e.g., PBS, cell culture medium)

Vortex mixer

Microcentrifuge tubes

Procedure:

Prepare a Red 30 Stock Solution:

Dissolve Red 30 in anhydrous DMSO to make a stock solution (e.g., 1-10 mM).

Prepare the Red 30/Pluronic® F-127 Mixture:

In a separate microcentrifuge tube, mix equal volumes of the Red 30 stock solution and

the 20% Pluronic® F-127 in DMSO solution.[6]

Prepare the Working Solution:
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Pre-warm your biological buffer.

Add the Red 30/Pluronic® F-127 mixture to the buffer to achieve the desired final

concentration of Red 30.[6]

Cell Staining:

Follow the cell staining steps as described in Protocol 1.

Visualizations
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Workflow for Solubilizing Red 30

Start: Red 30 Powder

Prepare Concentrated Stock
(e.g., 1-10 mM in DMSO)

Is stock solution clear?

Troubleshoot:
- Vortex/Sonicate

- Gently warm
- Prepare a more dilute stock

No

Choose Solubilization Method

Yes

Method 1:
Direct Dilution (DMSO)

Simple

Method 2:
Surfactant-Assisted (Pluronic® F-127)

Enhanced Stability

Prepare Working Solution:
Add stock to buffer while vortexing

Prepare Working Solution:
Mix stock with Pluronic® F-127, then add to buffer

Check for Precipitation

Troubleshoot:
- Lower final concentration

- Increase co-solvent %
- Use Surfactant Method

Yes

Proceed to Cell Staining

No

Click to download full resolution via product page

Caption: Decision workflow for solubilizing Red 30.
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General Protocol for Staining Live Cells with Red 30

Start: Prepare Red 30 Working Solution

Prepare Cells
(e.g., grow on coverslips)

Remove Culture Medium

Add Pre-warmed
Red 30 Working Solution

Incubate
(e.g., 15-30 min at 37°C)

Wash Cells
(e.g., 2-3 times with fresh buffer)

Image Cells

Click to download full resolution via product page

Caption: General experimental workflow for cell staining.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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